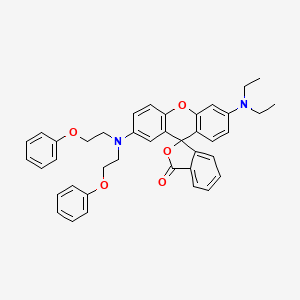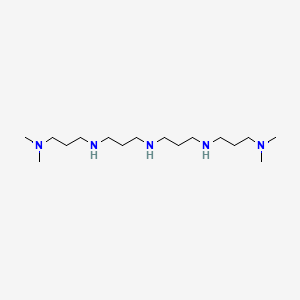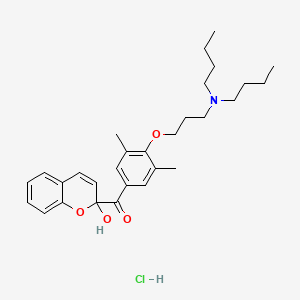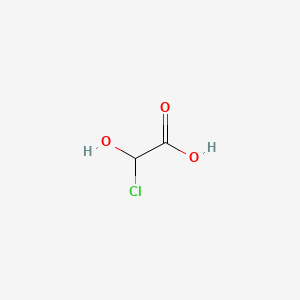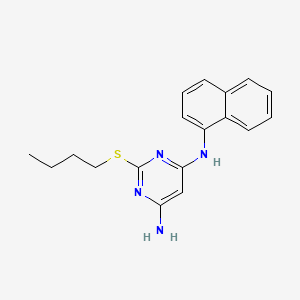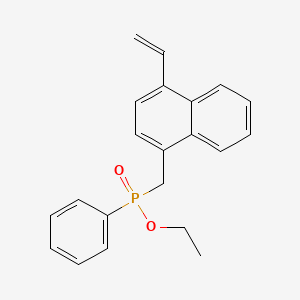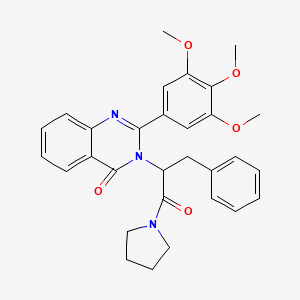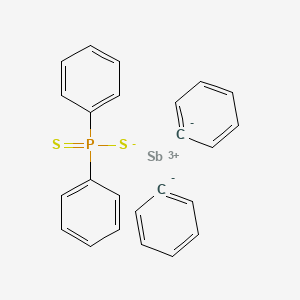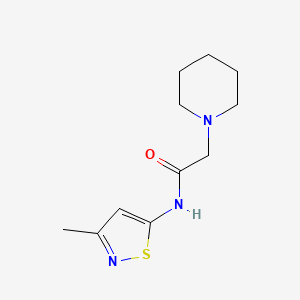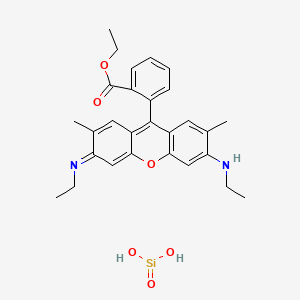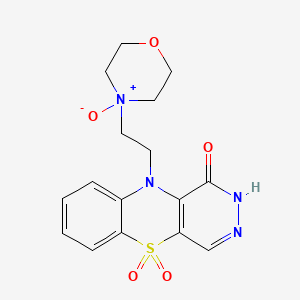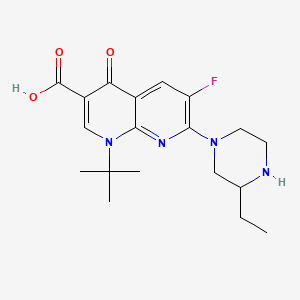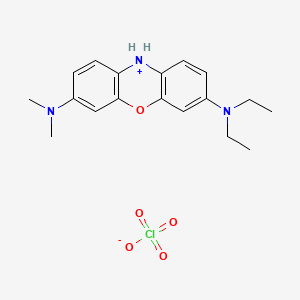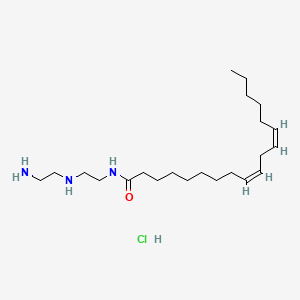
(9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the amide bond: This can be achieved through the reaction of an appropriate carboxylic acid derivative with an amine.
Introduction of the aminoethyl groups: This step involves the reaction of the intermediate with ethylenediamine under controlled conditions.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated amides
Substitution: N-alkyl or N-acyl derivatives
Aplicaciones Científicas De Investigación
(9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cell signaling and membrane interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride involves its interaction with specific molecular targets. The compound can interact with cell membranes, altering their fluidity and permeability. Additionally, it may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to modulate cellular processes makes it a compound of interest in pharmacological research.
Comparación Con Compuestos Similares
Similar Compounds
- (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide
- (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide acetate
Uniqueness
The hydrochloride salt form of (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide offers enhanced solubility and stability compared to its free base or acetate counterparts. This makes it more suitable for certain applications, particularly in biological and medicinal research where solubility and stability are crucial.
Propiedades
Número CAS |
94113-66-3 |
|---|---|
Fórmula molecular |
C22H44ClN3O |
Peso molecular |
402.1 g/mol |
Nombre IUPAC |
(9Z,12Z)-N-[2-(2-aminoethylamino)ethyl]octadeca-9,12-dienamide;hydrochloride |
InChI |
InChI=1S/C22H43N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;/h6-7,9-10,24H,2-5,8,11-21,23H2,1H3,(H,25,26);1H/b7-6-,10-9-; |
Clave InChI |
RGHLBNYWPWHJHD-NBTZWHCOSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCNCCN.Cl |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine](/img/structure/B12702017.png)
